1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of pyridine derivatives followed by cyclobutanation. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacophore.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism by which 1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone
- (1S)-1-[6-(trifluoromethyl)pyridin-3-yl]butan-1-amine
Comparison: Compared to these similar compounds, 1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
2624141-16-6 |
---|---|
Molecular Formula |
C10H12ClF3N2 |
Molecular Weight |
252.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.